molecular formula C11H18Cl2N2O B2931846 2-(3-Methoxyphenyl)piperazine dihydrochloride CAS No. 91517-27-0

2-(3-Methoxyphenyl)piperazine dihydrochloride

Cat. No.: B2931846
CAS No.: 91517-27-0
M. Wt: 265.18
InChI Key: ZPQLCVYVRPREDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)piperazine dihydrochloride: is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the piperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)piperazine dihydrochloride typically involves the reaction of 3-methoxyaniline with piperazine under specific conditions. One common method includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, it can inhibit specific enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2-Methoxyethyl)piperazine

Comparison: 2-(3-Methoxyphenyl)piperazine dihydrochloride is unique due to the position of the methoxy group on the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to other methoxy-substituted piperazines. For instance, the position of the methoxy group can influence the compound’s binding affinity to receptors and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-(3-methoxyphenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11;;/h2-4,7,11-13H,5-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLCVYVRPREDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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